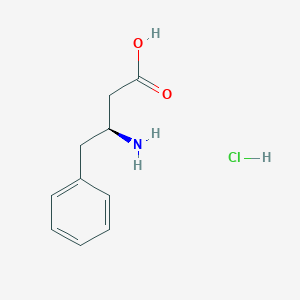

(S)-3-Amino-4-phenylbutyric acid hydrochloride

概要

説明

(S)-3-Amino-4-phenylbutyric acid hydrochloride is a chiral amino acid derivative with a phenyl group attached to the butyric acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-phenylalanine.

Reaction Steps: The precursor undergoes a series of chemical transformations, including protection of the amino group, chain elongation, and introduction of the phenyl group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents.

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pH, and reaction time.

Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product.

化学反応の分析

Types of Reactions

(S)-3-Amino-4-phenylbutyric acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Replacement of the phenyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

科学的研究の応用

Chemical and Biological Research

1.1 Synthesis and Chemical Applications

(S)-3-Amino-4-phenylbutyric acid hydrochloride serves as a valuable building block in organic synthesis. It is utilized to construct complex organic molecules due to its unique structural properties. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of diverse derivatives that are crucial for further research in medicinal chemistry.

1.2 Biological Mechanisms

The compound primarily acts as a gamma-aminobutyric acid (GABA) receptor agonist. It interacts with GABA_B receptors in the central nervous system, modulating neurotransmitter signaling pathways. This action underpins its potential therapeutic effects in various neurological conditions .

Medical Applications

2.1 Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits in conditions such as amyotrophic lateral sclerosis (ALS) and Huntington's disease. Studies have shown that it can help protect neurons from damage and promote their survival by modulating GABAergic signaling pathways .

Case Study: Neuroprotection in ALS

A study involving animal models of ALS demonstrated that administration of this compound resulted in improved motor function and extended survival rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

2.2 Treatment of Urea Cycle Disorders

The compound is being investigated for its role in treating urea cycle disorders (UCDs), which are genetic conditions that affect nitrogen metabolism. By stimulating alternative pathways for nitrogen excretion, it may reduce toxic ammonia levels in the body.

Case Study: UCD Management

Clinical trials have shown that patients treated with this compound exhibited significant reductions in plasma ammonia levels and improvements in neurological function .

Antitumor Properties

Recent studies have highlighted the anti-tumor properties of this compound across various cancer cell lines. It has been shown to inhibit cancer cell growth, migration, and invasion while potentially enhancing the efficacy of conventional chemotherapeutic agents.

Case Study: Cancer Cell Line Studies

In vitro experiments demonstrated that treatment with this compound significantly reduced proliferation rates in breast cancer cell lines, suggesting its potential application as an adjunct therapy in cancer treatment .

Industrial Applications

Beyond its medical uses, this compound is utilized in the pharmaceutical industry for the production of fine chemicals and drug formulations due to its versatile chemical properties .

Summary Table of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Chemical Research | Building block for organic synthesis | Facilitates complex molecule construction |

| Neuroprotection | Treatment for ALS and Huntington's disease | Improved motor function; extended survival |

| Urea Cycle Disorders | Reduces ammonia levels | Significant clinical improvements |

| Antitumor Activity | Inhibits cancer cell growth | Reduced proliferation rates in cancer cells |

| Industrial Use | Production of pharmaceuticals | Valuable precursor for drug formulations |

作用機序

The mechanism of action of (S)-3-Amino-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in amino acid metabolism.

Pathways: The compound can modulate signaling pathways related to neuronal function and neuroprotection.

類似化合物との比較

Similar Compounds

®-3-Amino-4-phenylbutyric acid hydrochloride: The enantiomer of the compound with different biological activity.

Phenylalanine: A precursor with a simpler structure.

Baclofen: A related compound with similar therapeutic applications.

Uniqueness

(S)-3-Amino-4-phenylbutyric acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and phenyl groups, which contribute to its distinct chemical and biological properties.

生物活性

(S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly referred to as (S)-phenibut, is a chiral amino acid derivative that exhibits significant biological activity, primarily as a gamma-aminobutyric acid (GABA) receptor agonist. This compound has garnered attention for its potential therapeutic applications across various medical conditions, including neurodegenerative diseases, urea cycle disorders, and certain cancers.

The primary mechanism of action of this compound involves its interaction with GABA receptors in the central nervous system. By acting as a GABA_B receptor agonist, it modulates neurotransmitter signaling pathways, leading to various therapeutic effects such as:

- Neuroprotection : Protects neurons from damage in conditions like amyotrophic lateral sclerosis (ALS) and Huntington's disease.

- Nitrogen Excretion : Stimulates alternative pathways for nitrogen elimination in urea cycle disorders, potentially reducing ammonia toxicity.

- Anti-tumor Activity : Inhibits cancer cell growth and migration across various cancer cell lines.

1. Neuroprotective Effects

Research indicates that this compound may help protect neurons in neurodegenerative diseases. A study highlighted its role in promoting neuronal survival and reducing apoptosis in models of ALS and Huntington's disease.

2. Urea Cycle Disorders

This compound has shown promise in treating urea cycle disorders by enhancing nitrogen excretion pathways. Its efficacy in reducing ammonia levels in patients with these genetic disorders is an area of ongoing investigation.

3. Anti-Cancer Properties

This compound exhibits anti-tumor properties, with studies demonstrating its ability to inhibit the growth and migration of cancer cells. It may also enhance the effectiveness of existing chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between this compound and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-3-Amino-4-phenylbutyric acid | Enantiomer | Different biological activity than its S counterpart |

| Baclofen | GABA receptor agonist | Primarily used for muscle spasticity |

| Phenibut | GABA-B agonist | Known for anxiolytic and nootropic effects |

Case Study: Neuroprotection in ALS Models

In a controlled study involving animal models of ALS, treatment with this compound resulted in significant reductions in neuronal death and improved motor function compared to untreated controls. The findings suggest potential for clinical application in ALS management.

Case Study: Urea Cycle Disorder Management

A clinical trial assessing the effects of this compound on patients with urea cycle disorders indicated a marked decrease in plasma ammonia levels post-treatment. These results highlight its therapeutic potential in managing hyperammonemia associated with these genetic conditions.

特性

IUPAC Name |

(3S)-3-amino-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTMGKGSJOPWJW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375818 | |

| Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138165-77-2 | |

| Record name | Benzenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138165-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-4-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-3-Amino-4-phenylbutyric acid hydrochloride interact with the perovskite material and what are the downstream effects on solar cell performance?

A: The research indicates that this compound interacts with the perovskite material primarily through interactions between its amino group and the lead ions in the perovskite structure []. This interaction is believed to:

- Improve the crystallinity of the perovskite film, leading to larger perovskite grains and fewer grain boundaries [].

- Reduce trap states within the perovskite material, facilitating better charge carrier transport [].

Q2: What are the material compatibility and stability implications of using this compound in perovskite solar cells?

A: The study demonstrates that this compound exhibits good compatibility with the other components of the perovskite solar cell []. The presence of s-APACl does not appear to negatively impact the long-term stability of the device []. In fact, the improved film morphology and reduced trap states brought about by s-APACl could potentially contribute to enhanced device stability over time. Further research is necessary to fully ascertain the long-term stability implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。